molecular formula C56H100N16O17S B1678988 Polymyxin B sulphate CAS No. 1405-20-5

Polymyxin B sulphate

Katalognummer: B1678988
CAS-Nummer: 1405-20-5
Molekulargewicht: 1301.6 g/mol
InChI-Schlüssel: HFMDLUQUEXNBOP-FNGFGNHXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Methoxybenzyl (PMB) is a chemical compound widely used in organic synthesis as a protective group for alcohols and other nucleophilic functional groups. Introduced by Yonemitsu in 1982, PMB is known for its ability to protect alcohols as less reactive ethers and can be deprotected under specific conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing PMB ethers is the Williamson ether synthesis. This reaction involves the use of a moderately strong base to generate an alkoxide, which then undergoes nucleophilic substitution with an activated agent like p-methoxybenzyl chloride (PMB-Cl). Typical conditions include sodium hydride in tetrahydrofuran or dimethylformamide, though stronger bases like n-butyllithium can also be used .

Industrial Production Methods: Industrial production of PMB ethers often involves the use of PMB trichloroacetimidate, which can protect base-sensitive compounds under acidic conditions. This method is advantageous due to its higher reactivity and ability to protect hindered tertiary alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Polymyxin B sulfate disrupts the outer membrane of gram-negative bacteria by binding to lipopolysaccharides, leading to increased permeability and cell death. Its mechanism of action involves electrostatic interactions with the bacterial membrane, displacing calcium and magnesium ions that stabilize the membrane structure . Due to its unique properties, polymyxin B sulfate is often reserved for serious infections where other antibiotics are ineffective.

Clinical Applications

  • Treatment of Infections :
    • Urinary Tract Infections : Polymyxin B sulfate is indicated for treating urinary tract infections caused by susceptible strains of Pseudomonas aeruginosa and other gram-negative bacteria .
    • Meningitis : It is used in serious infections such as meningitis caused by Haemophilus influenzae when less toxic alternatives are ineffective .
    • Bloodstream Infections : Effective against bloodstream infections caused by multidrug-resistant organisms, particularly Acinetobacter baumannii and Enterobacteriaceae .
  • Topical Applications :
    • Polymyxin B sulfate is commonly used in combination with other agents like neomycin and hydrocortisone for treating otitis externa (ear infections) and conjunctivitis (eye infections) caused by susceptible bacteria .
  • Inhalation Therapy :
    • Off-label use includes aerosolized formulations for patients with cystic fibrosis suffering from chronic pulmonary infections due to Pseudomonas aeruginosa. This method targets lung infections directly, minimizing systemic exposure .

Case Studies

  • A case report documented the successful use of polymyxin B in a 62-year-old male with multi-drug resistant Escherichia coli bacteraemia. The patient was treated with a regimen that included polymyxin B, leading to clinical improvement despite underlying health issues like diabetes and chronic kidney disease .
  • A study involving 55 pediatric patients showed that intravenous polymyxin B had a 52.7% effective rate against carbapenem-resistant gram-negative bacterial infections. However, it also highlighted a 27.3% incidence rate of acute kidney injury during treatment, emphasizing the need for careful monitoring .

Safety and Side Effects

Despite its effectiveness, polymyxin B sulfate has notable nephrotoxic and neurotoxic side effects. Cases of respiratory paralysis associated with polymyxin therapy have been reported, indicating potential risks in vulnerable populations . Monitoring renal function during treatment is crucial to mitigate these risks, particularly in patients receiving high doses or those with pre-existing renal impairment .

Summary Table of Applications

Application AreaDescription
Urinary Tract InfectionsTreatment for infections caused by susceptible gram-negative bacteria like Pseudomonas aeruginosa.
MeningitisUsed when less toxic alternatives fail; effective against Haemophilus influenzae.
Bloodstream InfectionsEffective against multidrug-resistant organisms such as Acinetobacter baumannii.
Topical UseCommonly combined with neomycin for ear and eye infections.
Inhalation TherapyUsed off-label for cystic fibrosis patients with chronic lung infections.

Eigenschaften

CAS-Nummer

1405-20-5

Molekularformel

C56H100N16O17S

Molekulargewicht

1301.6 g/mol

IUPAC-Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32?,33-,34-,36+,37+,38?,39+,40+,41?,42+,43-,45?,46+;/m1./s1

InChI-Schlüssel

HFMDLUQUEXNBOP-FNGFGNHXSA-N

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Isomerische SMILES

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)NC1CCNC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O

Kanonische SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Aussehen

Solid powder

Key on ui other cas no.

1405-20-5

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

1405-20-5

Haltbarkeit

>3 years if stored properly

Löslichkeit

7.44e-02 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aerosporin
Polymyxin B
Polymyxin B Sulfate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.